molecular formula C6H5Br2F3N2 B1398479 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide CAS No. 1208081-51-9

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide

Cat. No.: B1398479
CAS No.: 1208081-51-9
M. Wt: 321.92 g/mol
InChI Key: LLPJQMQEEGCMQI-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide is a useful research compound. Its molecular formula is C6H5Br2F3N2 and its molecular weight is 321.92 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide typically involves multiple steps. One common method starts with the reaction of 3-fluorophenol and 2,5-dibromobenzyl bromide to form 4-bromo-1,3-difluorobenzene. This intermediate is then reacted with ethanolamine under basic conditions to yield 5-Bromo-4-(trifluoromethyl)pyridin-2-amine. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The bromine atom and amine group play crucial roles in binding to the active sites of these molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide is unique due to the combination of its bromine and trifluoromethyl substituents, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and in applications requiring high chemical stability and reactivity .

Properties

IUPAC Name

5-bromo-4-(trifluoromethyl)pyridin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2.BrH/c7-4-2-12-5(11)1-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPJQMQEEGCMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)C(F)(F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-51-9
Record name 2-Pyridinamine, 5-bromo-4-(trifluoromethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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